molecular formula C13H14N2O2 B5545371 (3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one CAS No. 63656-21-3

(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one

Cat. No.: B5545371
CAS No.: 63656-21-3
M. Wt: 230.26 g/mol
InChI Key: ZPDFMQNMOLKHDS-FLIBITNWSA-N
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Description

(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one is a chemical compound that belongs to the class of piperazinones This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one typically involves the condensation of piperazine derivatives with appropriate aldehydes or ketones. One common method is the reaction of piperazine with 4-methylbenzaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production methods may also incorporate advanced techniques such as catalytic processes or flow chemistry to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the phenyl group are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]piperazin-2-one: Similar structure with a chlorine substituent instead of a methyl group.

    (3Z)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one: Similar structure with a fluorine substituent instead of a methyl group.

    (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: Similar structure with a bromine substituent instead of a methyl group.

Uniqueness

(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-2-4-10(5-3-9)12(16)8-11-13(17)15-7-6-14-11/h2-5,8,14H,6-7H2,1H3,(H,15,17)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFMQNMOLKHDS-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2C(=O)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63656-21-3
Record name Piperazinone, 3-(2-(4-methylphenyl)-2-oxoethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063656213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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